molecular formula C19H17N3O5 B11357241 N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11357241
M. Wt: 367.4 g/mol
InChI Key: QQVFYVYZPQYJAE-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenoxy group, and a pyridinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenoxy group is often introduced via nitration of phenol derivatives, followed by etherification. The pyridinylacetamide moiety can be synthesized through the reaction of pyridine derivatives with acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient synthesis of the compound on a larger scale, minimizing the risk of side reactions and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Aminophenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenoxy group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyridinylacetamide moiety can interact with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific arrangement of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H17N3O5/c1-14-8-9-17(27-14)12-21(18-7-2-3-10-20-18)19(23)13-26-16-6-4-5-15(11-16)22(24)25/h2-11H,12-13H2,1H3

InChI Key

QQVFYVYZPQYJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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